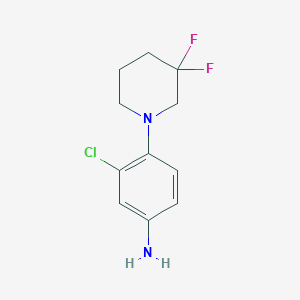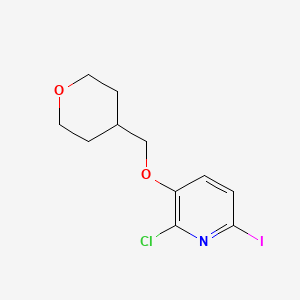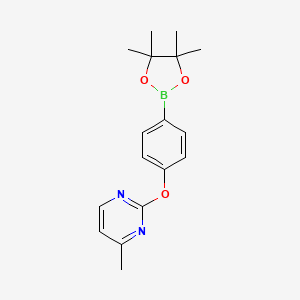![molecular formula C14H11ClF3N B8197942 (4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8197942.png)
(4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is a chemical compound known for its unique structural properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chloro and trifluoromethyl groups in its structure imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the halogenation of biphenyl derivatives followed by amination. For instance, starting with a biphenyl compound, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts like copper or silver salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. High-temperature vapor-phase reactions with transition metal-based catalysts are also employed for the simultaneous introduction of chloro and trifluoromethyl groups .
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Common Reagents and Conditions
Common reagents include halogenating agents (e.g., thionyl chloride), trifluoromethylating agents (e.g., trifluoromethyl iodide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
Major products from these reactions include various substituted biphenyl derivatives, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-2-(trifluoromethyl)phenyl)methanamine: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
(4’-Chloro-[1,1’-biphenyl]-4-yl)methanamine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Uniqueness
The unique combination of chloro and trifluoromethyl groups in (4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-5-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-13-3-1-10(2-4-13)11-5-9(8-19)6-12(7-11)14(16,17)18/h1-7H,8,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPNGUZVBCODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CN)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-iodo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8197867.png)







![4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8197901.png)
![3'-Chloro-2,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8197916.png)



